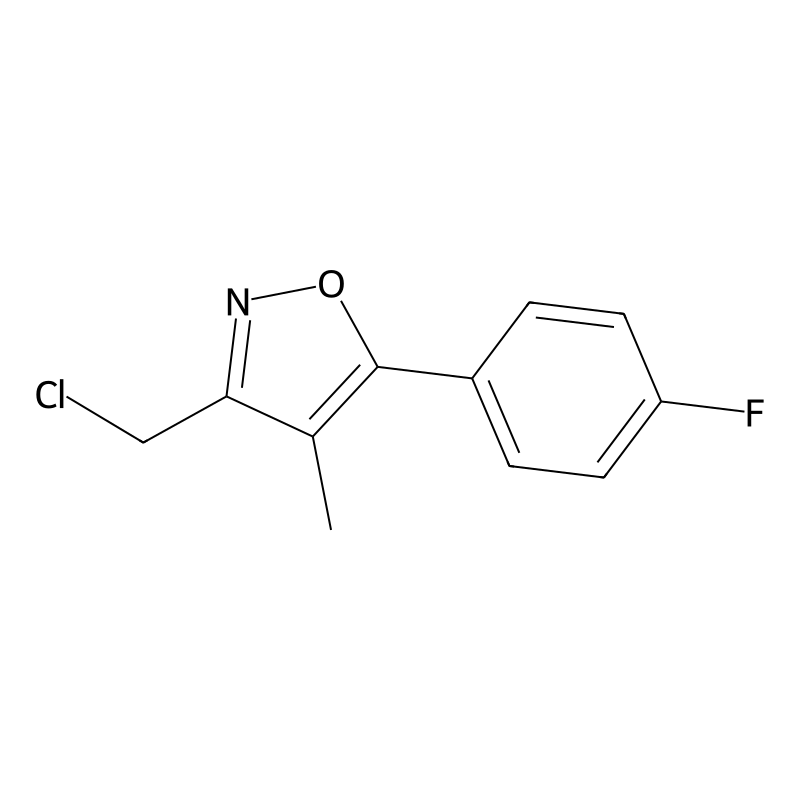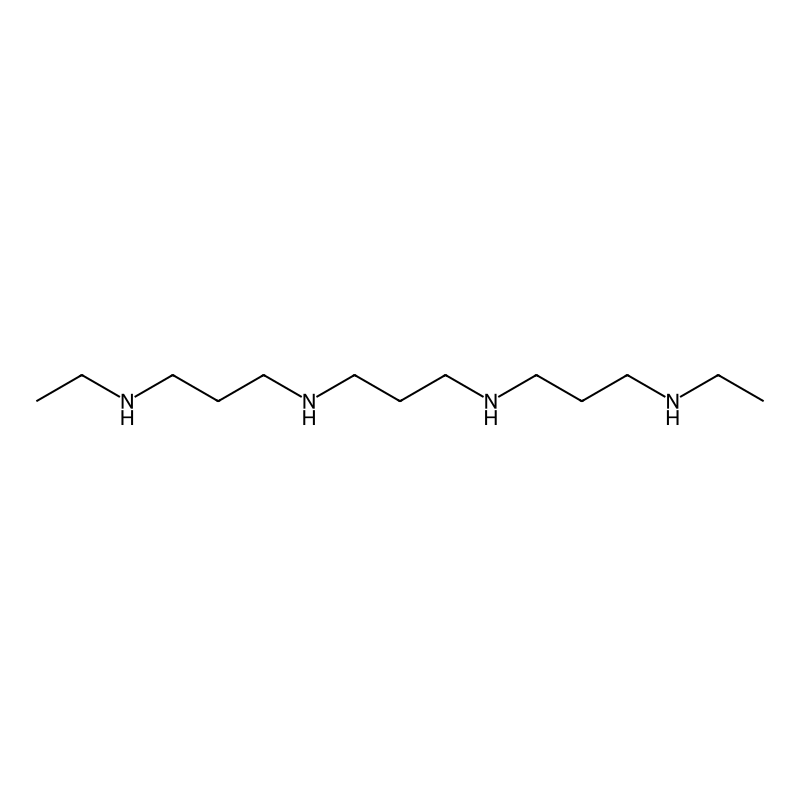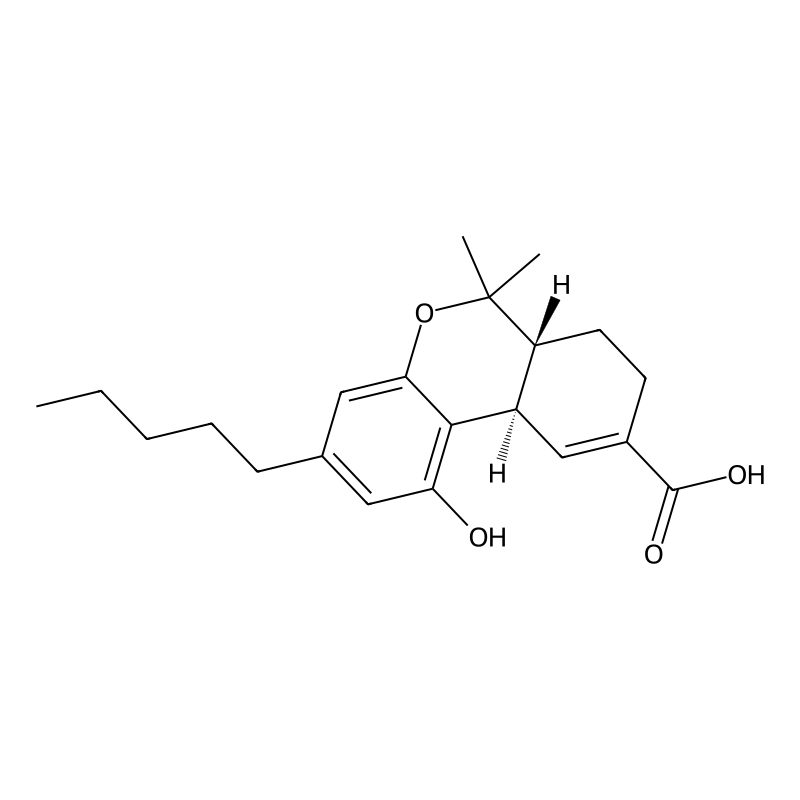3-(Chloromethyl)-5-(4-fluorophenyl)-4-methylisoxazole
Catalog No.
S6903828
CAS No.
863669-65-2
M.F
C11H9ClFNO
M. Wt
225.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
863669-65-2
Product Name
3-(Chloromethyl)-5-(4-fluorophenyl)-4-methylisoxazole
IUPAC Name
3-(chloromethyl)-5-(4-fluorophenyl)-4-methyl-1,2-oxazole
Molecular Formula
C11H9ClFNO
Molecular Weight
225.64 g/mol
InChI
InChI=1S/C11H9ClFNO/c1-7-10(6-12)14-15-11(7)8-2-4-9(13)5-3-8/h2-5H,6H2,1H3
InChI Key
JORGUYJLYFNPOD-UHFFFAOYSA-N
SMILES
CC1=C(ON=C1CCl)C2=CC=C(C=C2)F
Canonical SMILES
CC1=C(ON=C1CCl)C2=CC=C(C=C2)F
3-(Chloromethyl)-5-(4-fluorophenyl)-4-methylisoxazole is an organic compound that belongs to the isoxazole family. This compound has gained tremendous attention from the scientific community due to its potential applications in various fields such as medicinal chemistry, agrochemicals, and material science. In this article, we will discuss the definition, physical and chemical properties, synthesis, characterization, analytical methods, biological properties, toxicity and safety in scientific experiments, applications in scientific experiments, current state of research, potential implications in various fields of research and industry, limitations, and future directions of research related to 3-(Chloromethyl)-5-(4-fluorophenyl)-4-methylisoxazole.
3-(Chloromethyl)-5-(4-fluorophenyl)-4-methylisoxazole is a chemical compound that is also known as CF3MS. It is an organic compound that belongs to the isoxazole family. Isoxazoles are organic compounds that have a five-membered heterocyclic ring containing both nitrogen and oxygen atoms. 3-(Chloromethyl)-5-(4-fluorophenyl)-4-methylisoxazole is a white powder that is slightly soluble in water and soluble in organic solvents. This compound has a molecular formula of C10H8ClFNO and a molecular weight of 213.63 g/mol.
The physical and chemical properties of 3-(Chloromethyl)-5-(4-fluorophenyl)-4-methylisoxazole are essential in understanding its potential applications in various fields. CF3MS is a white crystalline powder with a melting point of 105-106°C. The boiling point of this compound is not reported in the literature. CF3MS is slightly soluble in water and soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO). According to the PubChem database, the density of CF3MS is 1.35 g/cm³, and the log P value is 2.85, indicating that this compound is moderately hydrophobic.
The synthesis of 3-(Chloromethyl)-5-(4-fluorophenyl)-4-methylisoxazole is typically achieved through the reaction of 4-methylbenzonitrile, sodium methoxide, chloromethyl chloroformate, and 4-fluorobenzonitrile in a solvent system such as N,N-dimethylformamide (DMF) at elevated temperature. The reaction mechanism involves the formation of an isoxazolone intermediate that can be hydrolyzed to produce the final product. The identity and purity of CF3MS can be confirmed using various characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
The determination of the identity and purity of 3-(Chloromethyl)-5-(4-fluorophenyl)-4-methylisoxazole is critical in the development and optimization of synthetic routes. A range of analytical techniques is available for this purpose, such as high-performance liquid chromatography (HPLC), gas chromatography (GC), NMR spectroscopy, and MS. HPLC is widely used for the separation and quantification of small molecules, including CF3MS, in complex matrices such as biological fluids and environmental samples.
The biological properties of 3-(Chloromethyl)-5-(4-fluorophenyl)-4-methylisoxazole are of interest due to its potential applications in medicinal chemistry. Recently, it has been reported that CF3MS exhibits significant anticancer activity in vitro against various cancer cell lines such as MCF-7, Hela, and DU145. CF3MS has also shown promising antimicrobial activity against various bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
The safety and toxicity of 3-(Chloromethyl)-5-(4-fluorophenyl)-4-methylisoxazole are crucial factors that need to be considered in scientific experiments. No specific studies have been conducted on the toxicity of CF3MS. However, it is essential to handle this compound with care and in accordance with appropriate safety protocols.
3-(Chloromethyl)-5-(4-fluorophenyl)-4-methylisoxazole has various potential applications in scientific experiments, such as medicinal chemistry, agrochemicals, and material science. CF3MS has been reported to exhibit significant anticancer and antimicrobial activity, making it a potential candidate for the development of new drugs. CF3MS can also be used as an intermediate in the synthesis of various other compounds due to its versatile reactivity and unique isoxazole ring.
The current state of research on 3-(Chloromethyl)-5-(4-fluorophenyl)-4-methylisoxazole is focused on its biological activities and potential applications in various fields. Recently, CF3MS has been reported to exhibit significant anticancer and antimicrobial activity, and therefore extensive studies are being conducted to understand its mechanism of action and optimize its efficacy. Besides, CF3MS's versatile reactivity and unique isoxazole ring have also attracted research attention, leading to the development of various synthetic routes and intermediates.
3-(Chloromethyl)-5-(4-fluorophenyl)-4-methylisoxazole has potential implications in various fields of research and industry such as medicinal chemistry, agrochemicals, and material science. CF3MS's anticancer and antimicrobial activities make it a promising candidate for the development of new drugs to combat cancer and infectious diseases. CF3MS can also be used as an intermediate in the synthesis of various other compounds used in agrochemicals and material science.
There are still several limitations and challenges associated with 3-(Chloromethyl)-5-(4-fluorophenyl)-4-methylisoxazole that need to be addressed in future research. Firstly, the exact mechanism of action and potential side effects of CF3MS need to be fully understood to optimize its efficacy and minimize toxicity. Secondly, the synthetic routes of CF3MS need to be optimized to reduce costs and improve efficiency. Thirdly, future research should focus on developing new derivatives of CF3MS with enhanced biological activities and properties. Finally, more extensive studies should be conducted to explore the potential applications of CF3MS in various other fields of research and industry.
In conclusion, 3-(Chloromethyl)-5-(4-fluorophenyl)-4-methylisoxazole has gained tremendous attention from the scientific community due to its potential applications in various fields. This compound's versatile reactivity, unique isoxazole ring, and promising biological activities make it a promising candidate for the development of new drugs, agrochemicals, and materials. Future research should focus on fully understanding CF3MS's mechanism of action, optimizing its synthetic routes, and developing new derivatives with enhanced biological activities and properties.
In conclusion, 3-(Chloromethyl)-5-(4-fluorophenyl)-4-methylisoxazole has gained tremendous attention from the scientific community due to its potential applications in various fields. This compound's versatile reactivity, unique isoxazole ring, and promising biological activities make it a promising candidate for the development of new drugs, agrochemicals, and materials. Future research should focus on fully understanding CF3MS's mechanism of action, optimizing its synthetic routes, and developing new derivatives with enhanced biological activities and properties.
XLogP3
2.9
Hydrogen Bond Acceptor Count
3
Exact Mass
225.0356698 g/mol
Monoisotopic Mass
225.0356698 g/mol
Heavy Atom Count
15
Dates
Last modified: 11-23-2023
Explore Compound Types
Get ideal chemicals from 750K+ compounds








